4,4'-Difluorobenzil
Overview
Description
Synthesis Analysis
The synthesis of difluorinated aromatic compounds, including 4,4'-Difluorobenzil, typically involves the reaction of trichloroacetaldehyde with fluorobenzene, followed by a series of transformations that yield the difluorobenzil compound. This process allows for the introduction of fluorine atoms into the benzene ring, creating a compound with distinct chemical and physical properties (Keshtov et al., 2003).
Molecular Structure Analysis
The molecular structure of difluorobenzene derivatives has been studied using various spectroscopic methods, including NMR. For instance, the structure of 1,4-difluorobenzene has been characterized, providing insights into the effects of fluorine substitution on the benzene ring. Such studies help understand the anisotropic components of CF and FF indirect couplings, essential for deducing the molecular geometry and electronic structure of difluorinated compounds (Brown et al., 2008).
Chemical Reactions and Properties
Difluorocarbene, a key intermediate in the synthesis of difluorinated compounds, can react with various nucleophiles and electrophiles to form a wide array of organofluorine compounds. This versatility is evident in the synthesis of difluorinated cyclopropanes and cyclopropenes from trifluoromethyltrimethylsilane, showcasing the reactivity of difluorocarbene and its utility in constructing fluorinated molecular frameworks (Wang et al., 2011).
Physical Properties Analysis
The introduction of fluorine atoms into aromatic compounds significantly alters their physical properties. For instance, the electron-withdrawing nature of fluorine affects the charge distribution within the molecule, influencing its reactivity, boiling point, and solubility. Studies on the reactivity of difluorinated compounds in nucleophilic substitution reactions suggest a correlation between the charge on the carbon atoms attached to fluorine and their physical properties, as indicated by their NMR chemical shifts (Keshtov et al., 2003).
Chemical Properties Analysis
The chemical properties of 4,4'-Difluorobenzil are largely influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size make difluorobenzil a compound with unique reactivity patterns, especially in its interactions with nucleophiles and electrophiles. The synthesis and study of difluoroaromatic compounds containing heterocyclic central groups highlight the nuanced reactivity of these fluorinated compounds and their potential for further chemical transformations (Keshtov et al., 2003).
Scientific Research Applications
Synthesis of New Compounds
4,4'-Difluorobenzil has been utilized in the synthesis of new difluoroaromatic compounds with heterocyclic central groups. These compounds were characterized using NMR spectroscopy and their reactivity in nucleophilic substitution reactions was estimated, providing insights into their potential applications in various fields of chemistry (Keshtov et al., 2003).
Molecular Docking and QSAR Prediction
Research on benzil derivatives, including 4,4'-difluorobenzil, involved detailed quantum mechanical studies and molecular docking. These studies provided insights into their photovoltaic light harvesting efficiency and predicted their potential biological activities, such as their roles as enzyme inhibitors (Mary et al., 2019).
Chromophoric Sol-Gel Materials
4,4'-Difluorobenzil has been used in the fabrication of chromophoric sol-gel materials. This involved the nucleophilic substitution of fluorine in aromatic compounds, which was studied through UV/Vis and solid-state NMR spectroscopy. This application highlights its role in the development of new materials (Seifert et al., 2003).
Pharmaceutical Applications
Research involving 4,4'-difluorobenzil has shown its potential in pharmaceutical applications. One study involved the synthesis of fluorine-containing 2,4,5-trisubstituted imidazoles, indicating its use in developing novel compounds with potential therapeutic benefits (Reddy & Jeong, 2012).
Difluorocarbene Transfer
4,4'-Difluorobenzil's precursor, difluorocarbene, is significant in the synthesis of various fluorinated molecules in pharmaceuticals and agrochemicals. Research in this area has expanded the understanding of difluorocarbene chemistry, contributing to the development of new reagents and methodologies (Ni & Hu, 2014).
Safety And Hazards
Future Directions
4,4’-Difluorobenzil is suitable for use in the preparation of 2,3-bis (4-fluorophenyl)thieno [3,4- b ]pyrazine . It may also be used in the synthesis of poly (ether-α-diketone)s, via nucleophilic substitution reaction with bisphenol A . These potential applications suggest that 4,4’-Difluorobenzil could have significant future utility in various fields of chemistry.
properties
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKULQOUSCHDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060374 | |
Record name | bis(4-Fluorophenyl) ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluorobenzil | |
CAS RN |
579-39-5 | |
Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | bis(4-Fluorophenyl) ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Difluorobenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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